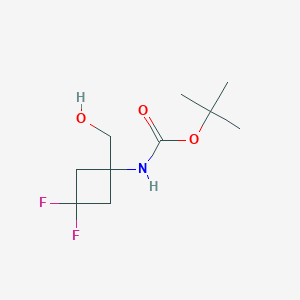

1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO3/c1-8(2,3)16-7(15)13-9(6-14)4-10(11,12)5-9/h14H,4-6H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZVBWMKWVRXIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC(C1)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232365-42-2 | |

| Record name | tert-butyl N-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Synthesis of 1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol: A Key Building Block for Drug Discovery

Abstract

The strategic incorporation of fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2][3] The 3,3-difluorocyclobutane unit, in particular, has emerged as a valuable, conformationally restricted bioisostere for various common structural elements.[4] This technical guide provides an in-depth examination of the synthesis of 1-(tert-butoxycarbonyl-amino)-3,3-difluorocyclobutane-1-methanol, a versatile building block possessing orthogonal functional handles for further elaboration. We will explore the strategic rationale behind the chosen synthetic pathway, detail the key chemical transformations, and provide a robust, step-by-step protocol suitable for implementation in a research and development setting.

Introduction: The Value of Fluorinated Scaffolds

The title compound, 1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol, represents a confluence of desirable structural features for drug development. The gem-difluoro group imparts unique electronic properties, can enhance metabolic stability by blocking sites of oxidation, and may improve binding affinity through favorable electrostatic interactions.[1] The cyclobutane ring provides a rigid, three-dimensional scaffold, which is increasingly sought after to escape the "flatland" of traditional aromatic structures. Finally, the Boc-protected amine and the primary alcohol offer orthogonal points for diversification, enabling its use in the construction of diverse compound libraries.[][]

This guide focuses on the most critical and final transformation: the selective reduction of the parent carboxylic acid, 1-(Boc-amino)-3,3-difluorocyclobutane-1-carboxylic acid, to the desired amino alcohol.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic strategy reveals that the target amino alcohol 1 can be directly accessed via the selective reduction of the corresponding carboxylic acid 2 . This precursor, 1-(Boc-amino)-3,3-difluorocyclobutane-1-carboxylic acid 2 , is a known intermediate and can be synthesized from more fundamental starting materials or procured commercially.[7][8] The overall synthetic plan prioritizes the late-stage reduction of the carboxylic acid, which is a well-established and high-yielding transformation.

Caption: Retrosynthetic analysis of the target amino alcohol.

Synthesis of the Key Precursor: An Overview

While 1-(Boc-amino)-3,3-difluorocyclobutane-1-carboxylic acid (2 ) is commercially available, understanding its synthesis provides valuable context.[7][8] A common route begins with a 3-oxocyclobutanecarboxylate ester.[9]

-

Deoxofluorination: The ketone is converted to the gem-difluoro group using a fluorinating agent such as Morpholino-DAST (Deoxofluor).[4] This step is critical for installing the difluoro motif early in the sequence.

-

Functional Group Manipulation: The resulting 3,3-difluorocyclobutane-1-carboxylate is then elaborated. This typically involves saponification to the carboxylic acid, followed by a Curtius or Hofmann rearrangement of a derivative to install the C1-amino group.

-

Boc Protection: The newly formed amine is protected with di-tert-butyl dicarbonate (Boc₂O) to yield the stable, readily handled precursor 2 .[10] The Boc group is ideal due to its stability in a wide range of reaction conditions and its straightforward removal under acidic conditions.[]

Key Transformation: Selective Reduction of the Carboxylic Acid

The core of this synthesis is the reduction of the carboxylic acid functionality of precursor 2 to a primary alcohol without affecting the acid-labile Boc protecting group.

Rationale for Reagent Selection

Several reducing agents can accomplish this transformation, but the choice is governed by chemoselectivity and compatibility with the protecting group.

-

Borane Reagents (BH₃·THF or BH₃·SMe₂): These are the reagents of choice for this transformation. Borane exhibits high chemoselectivity for carboxylic acids over many other functional groups.[11] The reaction proceeds under neutral, aprotic conditions, which is crucial for preserving the integrity of the acid-sensitive Boc group. The mechanism involves the formation of a triacyloxyborane intermediate, which is subsequently reduced to the alcohol upon workup.[12]

-

Lithium Aluminum Hydride (LiAlH₄): While a powerful reducing agent capable of reducing carboxylic acids, LiAlH₄ is highly reactive and basic.[4] Its use requires cryogenic temperatures and careful quenching to avoid side reactions and potential cleavage of the Boc group.

-

Sodium Borohydride (NaBH₄): This reagent is generally not strong enough to reduce carboxylic acids on its own. While systems like NaBH₄/I₂ have been developed, they introduce additional complexity.[13]

Caption: Step-wise workflow for the reduction of the carboxylic acid.

Detailed Experimental Protocol

This protocol describes the reduction of 1-(Boc-amino)-3,3-difluorocyclobutane-1-carboxylic acid (2 ) to this compound (1 ).

Materials and Reagents

| Reagent/Material | CAS Number | M.W. ( g/mol ) | Quantity (Example Scale) | Moles (mmol) |

| 1-(Boc-amino)-3,3-difluorocyclobutane-1-carboxylic acid (2 ) | 1363380-83-9 | 251.23 | 2.51 g | 10.0 |

| Borane-tetrahydrofuran complex (1.0 M in THF) | 14044-65-6 | 85.94 | 25 mL | 25.0 |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 50 mL | - |

| Methanol (MeOH) | 67-56-1 | 32.04 | 20 mL | - |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 50 mL | - |

| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 | 50 mL | - |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 150 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | - |

| Silica Gel (230-400 mesh) | 7631-86-9 | - | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-(Boc-amino)-3,3-difluorocyclobutane-1-carboxylic acid (2 ) (2.51 g, 10.0 mmol).

-

Dissolution: Add anhydrous tetrahydrofuran (50 mL) to the flask and stir until the solid is completely dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Reducing Agent: Slowly add the borane-tetrahydrofuran complex (1.0 M solution in THF, 25 mL, 25.0 mmol) dropwise to the stirred solution over 20-30 minutes. Note: Gas evolution (H₂) will be observed. Ensure adequate ventilation and slow addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight). Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Quenching: Carefully cool the reaction mixture back to 0 °C with an ice-water bath. Quench the reaction by the slow, dropwise addition of methanol (20 mL). Caution: Vigorous gas evolution will occur. Stir for 30 minutes at 0 °C after the addition is complete.

-

Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Redissolve the resulting residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a colorless oil or white solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc/Hexanes) to afford the pure this compound (1 ).

Expected Results

-

Yield: 85-95%

-

Appearance: White crystalline solid or colorless oil.

-

Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry, comparing the data to literature values.

Safety Considerations

-

Borane-THF Complex: This reagent is flammable and reacts violently with water. It is also toxic. Handle only in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).

-

Quenching: The quenching step with methanol is highly exothermic and produces flammable hydrogen gas. Perform this step slowly, with adequate cooling and ventilation.

-

Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a sealed container. All other organic solvents are flammable.

Conclusion

The synthesis of this compound is reliably achieved through the highly selective borane-mediated reduction of its parent carboxylic acid. This method is robust, high-yielding, and compatible with the acid-sensitive Boc protecting group, making it an excellent choice for producing this valuable building block on a laboratory scale. The strategic pathway and detailed protocol presented herein provide researchers with a self-validating and efficient system for accessing this important scaffold for application in drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. ucj.org.ua [ucj.org.ua]

- 3. benchchem.com [benchchem.com]

- 4. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-(Boc-amino)-3,3-difluorocyclobutanecarboxylic acid | 1363380-83-9 | NEC38083 [biosynth.com]

- 8. calpaclab.com [calpaclab.com]

- 9. CN112279785A - 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3, 3-difluorocyclobutylamine hydrochloride synthetic method - Google Patents [patents.google.com]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. Specific reduction of carboxyl groups in peptides and proteins by diborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. US5744611A - Process for the reduction of amino acids and the derivatives thereof - Google Patents [patents.google.com]

Introduction: The Strategic Value of Fluorinated Scaffolds in Drug Discovery

An In-Depth Technical Guide to the Structure and Conformation of 1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among these, fluorinated carbocycles have emerged as exceptionally valuable building blocks. The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The cyclobutane ring, in particular, offers a rigid and three-dimensionally defined scaffold that serves as a versatile bioisosteric replacement for more common, and often metabolically labile, chemical groups.[3]

This guide focuses on a specific, highly functionalized building block: 1-(tert-butoxycarbonyl-amino)-3,3-difluorocyclobutane-1-methanol . While direct, comprehensive structural studies on this exact molecule are not prevalent in public-domain literature, this document will leverage established principles of physical organic chemistry and extensive data from analogous systems to construct a robust model of its structure and conformational behavior. We will explore the interplay between the puckered cyclobutane core, the sterically demanding gem-difluoro group, and the hydrogen-bonding potential of the C1-substituent. This analysis provides a predictive framework crucial for researchers employing this and similar scaffolds in rational drug design.

Part 1: The Cyclobutane Core & The Influence of gem-Difluorination

The cyclobutane ring is not a planar square as often depicted in two-dimensional drawings. A planar conformation is energetically disfavored due to significant torsional strain from eclipsing C-H bonds. To alleviate this strain, the ring "puckers" into a non-planar, butterfly-like conformation (D₂d symmetry). This puckered state is in rapid equilibrium with its inverted form, separated by a relatively low energy barrier at the planar (D₄h) transition state.[4][5]

The introduction of a gem-difluoro group at the C3 position dramatically alters this conformational landscape. The high electronegativity and steric size of fluorine atoms introduce significant electronic and steric effects:

-

Increased Puckering Angle: The C-F bonds are longer than C-H bonds and the van der Waals radius of fluorine is larger than hydrogen. To minimize steric repulsion between the fluorine atoms and the C1/C2 protons, the ring is forced into a more pronounced pucker. Computational and experimental studies on related fluorinated cyclobutanes confirm this trend.[6][7]

-

Modified Inversion Barrier: The electronic effects of the C-F bonds influence the stability of the puckered ground state relative to the planar transition state, thereby altering the barrier to ring inversion.[4]

-

Altered Bond Lengths and Angles: The Thorpe-Ingold effect, or gem-disubstituent effect, predicts that substitution on a carbon atom will decrease the internal bond angle (C-C-C) and can influence the lengths of adjacent bonds. In cyclobutane, this further contributes to the ring's conformational preference.[8]

The table below summarizes typical conformational parameters, illustrating the impact of fluorination.

| Parameter | Unsubstituted Cyclobutane | Monofluorocyclobutane (Equatorial) | Predicted 3,3-Difluorocyclobutane |

| Puckering Angle (θ) | ~29-35° | ~37°[6] | > 35° (Increased) |

| Barrier to Inversion | ~498 cm⁻¹ (~1.4 kcal/mol)[5] | 496 cm⁻¹ (axial form less stable)[6] | Expected to be altered |

| Cα-Cβ Bond Length | ~1.554 Å[5] | ~1.543 Å[6] | Likely modulated by substituent effects |

Part 2: The C1-Substituent and the Role of Intramolecular Hydrogen Bonding

The C(NHBoc)(CH2OH) substituent at the C1 position introduces further conformational constraints and possibilities. The most significant of these is the potential for the formation of an intramolecular hydrogen bond. The hydroxyl group (-OH) is a hydrogen bond donor, while the carbonyl oxygen of the Boc group is a strong hydrogen bond acceptor.

This interaction is highly probable and would form a stable, pseudo-six-membered ring.[9][10] The formation of such a hydrogen bond has two major consequences:

-

Restricted Rotation: It locks the rotation around the C1-Cα and Cα-N bonds (where Cα is the carbon bearing the substituents), severely limiting the conformational freedom of the side chain.

-

Stabilization of a Specific Conformer: The energy gained from the hydrogen bond (~2-5 kcal/mol) will make the conformation that allows for this bond significantly more populated than others.

The bulky tert-butyl group on the Boc protecting group also exerts a strong steric influence, favoring an orientation that minimizes clashes with the cyclobutane ring protons.

Part 3: Predicted 3D Structure and Conformation

Synthesizing the principles from the preceding sections, we can predict the dominant conformation of this compound.

-

The cyclobutane ring will be significantly puckered due to the C3 gem-difluoro group.

-

The large C1 substituent, C(NHBoc)(CH2OH), will preferentially occupy an equatorial-like position to minimize steric interactions with the ring.

-

A strong intramolecular hydrogen bond will form between the hydroxyl proton (donor) and the Boc carbonyl oxygen (acceptor). This will be the dominant factor controlling the side-chain orientation.

The resulting low-energy conformation is depicted in the diagram below.

Caption: Predicted low-energy conformation featuring a puckered ring and an intramolecular H-bond.

Part 4: A Protocol for Experimental Validation

To empirically validate this predicted structure, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction would be employed. This represents a self-validating system where spectroscopic data in solution is corroborated by definitive solid-state structural data.

Experimental Protocol: Conformational Analysis via NMR Spectroscopy

This protocol outlines the necessary steps to elucidate the solution-state conformation.

1. Sample Preparation:

- Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

- Filter the solution into a 5 mm NMR tube.

2. Data Acquisition (400 MHz or higher spectrometer):

- ¹H NMR: A standard proton spectrum will reveal the chemical shifts and coupling constants of the protons. Small J-couplings (²J, ³J) between ring protons are indicative of specific dihedral angles, which define the ring pucker.

- ¹³C NMR {¹H}: A proton-decoupled carbon spectrum will identify all unique carbon environments. The chemical shifts of the ring carbons can be sensitive to the ring conformation.[11]

- ¹⁹F NMR {¹H}: A proton-decoupled fluorine spectrum is crucial. It will likely show a single resonance (due to chemical equivalence of the two fluorine atoms) or an AB quartet if they are diastereotopic. The key information comes from coupling to the ring protons in a coupled spectrum.

- 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment to confirm the intramolecular hydrogen bond. A cross-peak between the hydroxyl proton (-OH) and protons on the Boc group or the N-H proton would provide unambiguous evidence of their spatial proximity, confirming the predicted conformation.[12]

3. Data Interpretation:

- Analyze the ³J(H,H) coupling constants within the cyclobutane ring to calculate dihedral angles using the Karplus equation.

- Integrate the NOESY spectrum to identify through-space correlations, paying special attention to the correlation between the -OH proton and the Boc group.

Experimental Protocol: Single-Crystal X-ray Diffraction

Obtaining a high-quality single crystal provides the most definitive structural information, including precise bond lengths, bond angles, and the solid-state conformation.[13]

1. Crystallization:

- Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethyl acetate or methanol) to near saturation.[13] Allow the solvent to evaporate slowly over several days in a loosely capped vial.

- Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexanes). The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.[13]

2. Data Collection and Structure Solution:

- Mount a suitable single crystal on a goniometer.

- Collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

- Process the diffraction data and solve the crystal structure using standard crystallographic software (e.g., SHELX).

- Refine the structural model to obtain final atomic coordinates, bond lengths, angles, and thermal parameters.

The workflow for this validation process is summarized below.

Caption: Workflow for the experimental validation of the predicted molecular structure.

Conclusion

The this compound scaffold is a highly pre-organized and functionalized building block. Its conformational behavior is dominated by the interplay between the severe puckering induced by the gem-difluoro group and a stabilizing intramolecular hydrogen bond within the C1-substituent. This combination results in a rigid, well-defined three-dimensional structure. Understanding these conformational drivers is paramount for medicinal chemists seeking to leverage this scaffold for the design of next-generation therapeutics, as the fixed orientation of its functional vectors can be precisely tailored to interact with biological targets. The experimental framework provided herein offers a clear path to validating this structural model and further exploring the rich chemical space offered by fluorinated cyclobutanes.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformational stability, r0 structural parameters, and vibrational assignments of mono-substituted cyclobutanes: fluorocyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intramolecular Hydrogen Bonding in Substituted Aminoalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. hmdb.ca [hmdb.ca]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Profile of 1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol

Abstract

1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol (CAS No. 1232365-42-2) is a valuable synthetic building block, particularly noted for its utility in the preparation of amide derivatives for potential therapeutic applications, such as in the treatment of HBV infection.[] This guide provides a comprehensive analysis of its structural and spectroscopic characteristics. By integrating theoretical principles with data from analogous structures, we present a detailed, predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is designed to serve as a practical reference for researchers, enabling efficient identification, characterization, and quality control of this compound in a laboratory setting.

Molecular Structure and Functional Group Analysis

A thorough understanding of a molecule's spectroscopic signature begins with a detailed analysis of its structure. The key features of this compound (MW: 237.24 g/mol [2]) are:

-

Boc-Protecting Group: The tert-butoxycarbonyl group is a common amine protecting group. It is characterized by a bulky tert-butyl moiety and a carbonyl group, which significantly influence the electronic environment of the adjacent nitrogen atom.

-

Difluorocyclobutane Ring: This strained four-membered ring is substituted with two geminal fluorine atoms. The high electronegativity of fluorine and the rigid ring structure create a unique electronic and steric environment, leading to complex and informative NMR signals due to C-F and H-F spin-spin coupling.

-

Primary Methanol: The -CH₂OH group provides characteristic signals in both NMR and IR spectra, including a hydroxyl proton and C-O stretching vibrations.

-

Carbamate Linkage: The -NH-C(=O)-O- linkage connects the functional groups and exhibits distinct IR absorption bands.

The interplay of these groups dictates the compound's chemical reactivity and its spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy Profile

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly relevant. The following predictions are based on established chemical shift principles and data from structurally similar compounds.[3][4]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons in the Boc group, the cyclobutane ring, the methanol group, and the amine.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| -C(CH ₃)₃ (Boc) | 1.4 - 1.5 | Singlet (s) | Integrates to 9H. A sharp, strong signal characteristic of the tert-butyl group. |

| -CH ₂-CF₂- (Ring) | 2.5 - 3.0 | Triplet of triplets (tt) or complex multiplet (m) | Integrates to 4H. These protons are coupled to each other and to the two fluorine atoms, resulting in a complex splitting pattern. |

| -NH - | 4.8 - 5.2 | Broad singlet (br s) | The chemical shift can be variable and concentration-dependent. May exchange with D₂O. |

| -CH ₂OH | 3.6 - 3.8 | Singlet (s) or doublet (d) | Integrates to 2H. May appear as a singlet if the hydroxyl proton exchange is rapid, or as a doublet if coupled to the -OH proton. |

| -CH₂OH | 2.0 - 2.5 | Broad singlet (br s) or triplet (t) | The signal is often broad and its position is highly dependent on solvent, concentration, and temperature. May exchange with D₂O. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reveal the number of unique carbon environments and provide insight into their hybridization and electronic environment. Significant C-F coupling is expected for the cyclobutane ring carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Notes |

| -C (CH₃)₃ (Boc) | ~80 | Singlet (s) | Quaternary carbon of the Boc group. |

| -C(C H₃)₃ (Boc) | ~28 | Singlet (s) | Equivalent methyl carbons of the Boc group. |

| -C =O (Boc) | 155 - 157 | Singlet (s) | Carbamate carbonyl carbon, deshielded. |

| -C (NHBoc)(CH₂OH) (Ring) | 55 - 60 | Singlet (s) | Quaternary carbon attached to nitrogen and the methanol group. |

| -C H₂-CF₂- (Ring) | 35 - 45 | Triplet (t) | Carbon adjacent to the CF₂ group will be split by two fluorine atoms (²J_CF). |

| -C F₂- (Ring) | 115 - 125 | Triplet (t) | The gem-difluoro substituted carbon will appear as a triplet due to one-bond coupling to fluorine (¹J_CF) and will be significantly downfield. |

| -C H₂OH | 65 - 70 | Singlet (s) | Carbon of the primary alcohol. |

Predicted ¹⁹F NMR Spectrum

Fluorine NMR is essential for confirming the presence and environment of the fluorine atoms.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| -CF₂- | -90 to -110 | Triplet (t) or complex multiplet (m) | The two fluorine atoms are chemically equivalent. They will be split by the adjacent CH₂ protons (²J_HF), resulting in a triplet, assuming equal coupling constants. |

Infrared (IR) Spectroscopy Profile

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is a direct representation of the vibrational modes of the bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Alcohol) | 3500 - 3200 | Strong, Broad | Characteristic broad absorption for the hydroxyl group due to hydrogen bonding. |

| N-H Stretch (Carbamate) | 3450 - 3300 | Medium | A relatively sharp peak for the secondary amine in the carbamate linkage. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium-Strong | Associated with the C-H bonds of the Boc and cyclobutane groups. |

| C=O Stretch (Carbamate) | 1715 - 1680 | Strong | A very strong and sharp absorption characteristic of the Boc group's carbonyl.[5][6] |

| N-H Bend | 1540 - 1510 | Medium | Amide II band, characteristic of secondary amides/carbamates.[5] |

| C-O Stretch (Alcohol) | 1070 - 1030 | Strong | Strong absorption for the primary alcohol C-O bond. |

| C-F Stretch | 1200 - 1000 | Strong | C-F bonds give rise to very strong absorptions in the fingerprint region. |

Mass Spectrometry (MS) Profile

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and aspects of its structure. For Electrospray Ionization (ESI), the following ions are predicted.

| Predicted Ion (m/z) | Identity | Notes |

| 260.1 | [M+Na]⁺ | Sodium adduct, commonly observed in ESI-MS. |

| 238.1 | [M+H]⁺ | Protonated molecular ion. |

| 182.1 | [M-C₄H₈+H]⁺ | Loss of isobutylene from the Boc group, a very common fragmentation pathway.[7] |

| 138.1 | [M-Boc+H]⁺ | Loss of the entire Boc group (100 Da). This would correspond to the protonated 1-amino-3,3-difluorocyclobutane-1-methanol fragment. |

| 57.1 | [C₄H₉]⁺ | The tert-butyl cation, a hallmark fragment of the Boc group. |

Experimental Protocols and Workflow

To ensure the acquisition of high-quality, reproducible data, adherence to standardized protocols is critical.

General Sample Characterization Workflow

The logical flow for characterizing a newly synthesized or acquired batch of this compound is outlined below.

Caption: General workflow for spectroscopic characterization.

Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[4]

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 8-16) should be used to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

¹⁹F NMR Acquisition: If the spectrometer is equipped with a fluorine probe, acquire a proton-decoupled ¹⁹F spectrum.

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to residual solvent signals or an internal standard like TMS).

Protocol for FT-IR Data Acquisition

-

Method Selection: For a viscous oil or solid, the Attenuated Total Reflectance (ATR) method is most convenient.[8] Alternatively, a thin film can be prepared on a salt plate (e.g., NaCl).

-

Background Spectrum: Record a background spectrum of the clean ATR crystal or empty sample chamber.

-

Sample Spectrum: Apply a small amount of the sample directly onto the ATR crystal. Record the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum. Label the significant peaks.

Protocol for ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[7]

-

Instrumentation: Infuse the sample solution directly into the electrospray ionization source or use an LC system for introduction.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts. Set the mass range appropriately (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion and characteristic fragment ions. Compare the observed masses to the calculated exact masses of the predicted ions.

Conclusion

This guide provides a robust, predictive framework for the spectroscopic analysis of this compound. The predicted NMR, IR, and MS data serve as a reliable benchmark for researchers to confirm the identity, structure, and purity of this important synthetic intermediate. By following the outlined experimental protocols, scientists can generate high-quality data, ensuring the integrity of their research and development efforts.

References

- 2. tert-Butyl N-[3,3-Difluoro-1-(hydroxymethyl)cyclobutyl]carbamate - Amerigo Scientific [amerigoscientific.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. BOC-Glycine(4530-20-5) IR Spectrum [m.chemicalbook.com]

- 7. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

A Technical Guide to the Commercial Availability and Synthetic Utility of 1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol

Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for modulating pharmacokinetic and pharmacodynamic properties. Among the array of fluorinated motifs, the gem-difluorocyclobutane unit has emerged as a particularly valuable bioisostere. Its rigid, three-dimensional structure, combined with the unique electronic properties imparted by the geminal fluorine atoms, offers medicinal chemists a powerful strategy to enhance metabolic stability, modulate pKa, and fine-tune ligand-receptor interactions. This guide provides an in-depth technical overview of a key building block in this class: 1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol. We will explore its commercial availability, detail its synthesis, and discuss its application in the development of contemporary therapeutics, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this versatile compound.

Commercial Availability

This compound, and its immediate precursor, 1-(Boc-amino)-3,3-difluorocyclobutanecarboxylic acid, are available from a range of specialized chemical suppliers. The availability of these building blocks is crucial for research and development, enabling their direct incorporation into synthetic routes without the need for multi-step de novo synthesis.

| Supplier | Product Name | CAS Number | Purity | Notes |

| Various | This compound | 1232365-42-2 | ≥95% | Direct building block.[] |

| Biosynth | 1-(Boc-amino)-3,3-difluorocyclobutanecarboxylic acid | 1363380-83-9 | Not specified | Precursor to the target alcohol.[2] |

| BLDpharm | tert-Butyl ((1-(aminomethyl)-3,3-difluorocyclobutyl)methyl)carbamate | 1638759-66-6 | Not specified | A related diamine derivative.[3] |

Synthetic Pathways: From Carboxylic Acid to Amino Alcohol

The synthesis of this compound is typically achieved through a two-step process starting from a suitable cyclobutane precursor. The first step involves the introduction of the protected amine functionality, followed by the reduction of a carboxylic acid to the primary alcohol.

Step 1: Boc-Protection of the Amino Group

The tert-butyloxycarbonyl (Boc) protecting group is widely employed in organic synthesis due to its stability under a broad range of conditions and its facile removal under acidic conditions. The protection of the amino group of a precursor like 1-amino-3,3-difluorocyclobutanecarboxylic acid is a standard procedure.

Causality Behind Experimental Choices: The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base is a highly efficient and chemoselective method for the N-tert-butoxycarbonylation of amines. The base neutralizes the acidic proton of the amino group, enhancing its nucleophilicity towards the electrophilic carbonyl carbon of (Boc)₂O. The reaction proceeds under mild conditions, often at room temperature, and is compatible with a wide array of functional groups.

Step 2: Reduction of the Carboxylic Acid

The reduction of the Boc-protected carboxylic acid to the corresponding primary alcohol is a critical transformation. Several reducing agents can be employed for this purpose, with sodium borohydride in the presence of an activating agent being a common and effective choice.

Causality Behind Experimental Choices: Direct reduction of a carboxylic acid with sodium borohydride is generally sluggish. Therefore, the carboxylic acid is often activated in situ to form a more reactive species. A common method involves the formation of a mixed anhydride using a chloroformate, such as isobutyl chloroformate, in the presence of a non-nucleophilic base like N-methylmorpholine (NMM). This mixed anhydride is then readily reduced by sodium borohydride to the desired alcohol. This one-pot procedure is advantageous as it avoids the isolation of the often-unstable mixed anhydride.

Experimental Protocol: Synthesis of this compound

The following is a representative, step-by-step methodology for the synthesis of the title compound, adapted from established procedures for the reduction of N-Boc protected amino acids.

Materials:

-

1-(Boc-amino)-3,3-difluorocyclobutanecarboxylic acid

-

Tetrahydrofuran (THF), anhydrous

-

N-methylmorpholine (NMM)

-

Isobutyl chloroformate

-

Sodium borohydride

-

Deionized water

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1-(Boc-amino)-3,3-difluorocyclobutanecarboxylic acid (1.0 eq) in anhydrous THF.

-

Activation: Cool the solution to -15 °C in a suitable cooling bath. Add N-methylmorpholine (1.1 eq) dropwise, followed by the slow, dropwise addition of isobutyl chloroformate (1.1 eq), maintaining the internal temperature below -10 °C. Stir the resulting mixture at this temperature for 30 minutes to form the mixed anhydride.

-

Reduction: In a separate flask, prepare a solution of sodium borohydride (2.0 eq) in deionized water. Cool this solution to 0 °C. Slowly add the sodium borohydride solution to the mixed anhydride solution, ensuring the internal temperature does not exceed 5 °C.

-

Quenching and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the careful addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain this compound as a solid.

Caption: Synthetic workflow for the preparation of the target amino alcohol.

Applications in Drug Discovery: A Case Study of Linrodostat (BMS-986205)

The utility of this compound as a building block is exemplified in the synthesis of Linrodostat (BMS-986205), an investigational inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[4][5][6] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is implicated in tumor immune evasion. By inhibiting IDO1, Linrodostat aims to restore anti-tumor immunity.

The synthesis of Linrodostat involves the coupling of a chiral cyclohexyl-propanamide moiety with a fluoroquinoline fragment. The (2R)-N-(4-Chlorophenyl)-2-[(1s,4S)-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide core is constructed using the this compound building block, demonstrating its direct applicability in the synthesis of complex pharmaceutical agents.[7]

Mechanistic Rationale for Incorporation: The gem-difluorocyclobutane motif in molecules like Linrodostat serves several critical functions. Firstly, the fluorine atoms can block sites of potential metabolism, thereby increasing the metabolic stability and half-life of the drug. Secondly, the polar C-F bonds can engage in favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions, potentially enhancing binding affinity and potency. The rigid cyclobutane ring also serves to orient substituents in a well-defined spatial arrangement, which can be crucial for optimal receptor binding.

Caption: Role of the building block in the synthesis of an IDO1 inhibitor.

Analytical Characterization

The structural confirmation of this compound relies on standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides characteristic signals for the protons in the molecule. Key expected resonances include:

-

A singlet for the nine protons of the tert-butyl group of the Boc protecting group.

-

Signals for the methylene protons of the cyclobutane ring, which will exhibit complex splitting patterns due to geminal and vicinal coupling, as well as coupling to the fluorine atoms.

-

A signal for the proton of the hydroxyl group, which may be broad and its chemical shift can be concentration-dependent.

-

A signal for the proton of the carbamate N-H, which may also be broad.

-

Signals for the methylene protons of the hydroxymethyl group.

A representative ¹H NMR spectrum is available for this compound.[8]

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon atom bearing the two fluorine atoms will exhibit a characteristic triplet due to one-bond carbon-fluorine coupling.

Conclusion

This compound is a valuable and commercially accessible building block for medicinal chemistry and drug discovery. Its synthesis is achievable through well-established synthetic transformations, and its incorporation into drug candidates like Linrodostat highlights the strategic advantage of the gem-difluorocyclobutane motif in enhancing drug-like properties. This guide has provided a comprehensive overview of its commercial availability, a detailed synthetic protocol, and a relevant application, underscoring its importance for researchers in the pharmaceutical sciences.

References

- 2. 1-(Boc-amino)-3,3-difluorocyclobutanecarboxylic acid | 1363380-83-9 | NEC38083 [biosynth.com]

- 3. 1638759-66-6|tert-Butyl ((1-(aminomethyl)-3,3-difluorocyclobutyl)methyl)carbamate|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Linrodostat - Wikipedia [en.wikipedia.org]

- 6. selleckchem.com [selleckchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tert-butyl N-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]carbamate(1232365-42-2) 1H NMR spectrum [chemicalbook.com]

A-Technical-Guide-to-the-Strategic-Deployment-of-Difluorocyclobutane-Scaffolds-in-Medicinal-Chemistry

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] Among the diverse array of fluorinated motifs, the difluorocyclobutane scaffold has emerged as a particularly valuable building block.[3][4] This guide provides an in-depth technical analysis of the difluorocyclobutane scaffold for researchers, scientists, and drug development professionals. We will explore its unique conformational and electronic properties, detail its application as a versatile bioisostere, provide actionable synthetic protocols, and present case studies illustrating its successful application in overcoming common drug discovery challenges.

Introduction: The Value Proposition of Fluorine and Spatial Constraint

The utility of fluorine in drug design stems from its unique properties: high electronegativity, small van der Waals radius (similar to hydrogen), and the exceptional strength of the carbon-fluorine (C-F) bond.[1] These characteristics allow for the fine-tuning of a molecule's lipophilicity, pKa, metabolic stability, and binding interactions.[1] When combined with a conformationally restricted scaffold like cyclobutane, these effects are amplified, providing a powerful strategy to optimize drug candidates.

The cyclobutane ring itself is a strained system that adopts a "puckered" conformation to alleviate torsional strain.[5][6] This inherent conformational preference can help to lock in a bioactive conformation, reducing the entropic penalty upon binding to a biological target. The introduction of geminal or vicinal difluoro substitution further influences this puckering, creating unique three-dimensional shapes that can be exploited for bioisosteric replacement.[5][7]

Unique Physicochemical & Conformational Properties

The substitution of hydrogen with fluorine dramatically alters the electronic and physical nature of the cyclobutane ring.

-

Electronic Effects: The strongly electron-withdrawing nature of fluorine atoms creates a significant dipole moment across the C-F bond. In a 3,3-difluorocyclobutane, these dipoles can significantly lower the pKa of adjacent acidic groups or raise the pKa of nearby basic amines through inductive effects.[8] This modulation is critical for optimizing a drug's ionization state at physiological pH, impacting solubility, permeability, and target engagement. Furthermore, the C-F bond can block sites of metabolic oxidation, a common liability for many drug candidates.[1][9]

-

Conformational Rigidity: Unlike flexible alkyl chains, the cyclobutane ring exists in a dynamic equilibrium between puckered conformations.[5][6] The energy barrier for this ring inversion is relatively low, but substituents, including fluorine, can favor one conformation.[7][10] This pre-organization can be advantageous, presenting the pharmacophoric elements to a target receptor in a more defined orientation.

-

Lipophilicity Modulation: Fluorination is often used to modulate lipophilicity (logP), a critical parameter for ADME (Absorption, Distribution, Metabolism, and Excretion) properties. While highly fluorinated groups like -CF3 increase lipophilicity, strategic placement of a few fluorine atoms, as in the difluorocyclobutane motif, can lead to a nuanced reduction in lipophilicity compared to non-fluorinated isosteres like the gem-dimethyl group.[11][12][13] This can improve aqueous solubility and reduce off-target toxicity associated with high lipophilicity.[11][12]

The Difluorocyclobutane Scaffold as a Versatile Bioisostere

Bioisosteric replacement is a fundamental strategy in drug design, where a specific functional group in a lead compound is replaced with another that retains similar biological activity but has improved physicochemical or pharmacokinetic properties.[14][15] The difluorocyclobutane scaffold has proven to be an effective bioisostere for several problematic groups.

The 1,3-Difluorocyclobutane as a gem-Dimethyl Isostere

The gem-dimethyl group is a common feature in many bioactive molecules. However, it is often a site of metabolic oxidation, leading to rapid clearance. The 1,3-difluorocyclobutane ring serves as an excellent bioisostere for the gem-dimethyl group.

-

Spatial Mimicry: The puckered cyclobutane ring places the two fluorine atoms in a spatial arrangement that closely mimics the tetrahedral geometry of a gem-dimethyl group.

-

Metabolic Stability: The robust C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, effectively blocking this metabolic pathway and increasing the drug's half-life.[16]

-

Physicochemical Tuning: As mentioned, this replacement often leads to a favorable decrease in lipophilicity without sacrificing the steric bulk required for binding.[8]

Drug Design Workflow: Addressing Metabolic Liability

Caption: Workflow for using a difluorocyclobutane scaffold to solve metabolic instability.

The gem-Difluorocyclobutane as a Carbonyl Mimic

The 3,3-difluoro (gem-difluoro) cyclobutane motif can act as a bioisostere for a carbonyl group (C=O). The two highly polarized C-F bonds create a dipole moment that can mimic the electronic character of a carbonyl. This is particularly useful for replacing ketones that may be susceptible to metabolic reduction or possess unwanted reactivity. Oxetanes are another class of compounds that have been investigated as carbonyl replacements.[17]

Synthetic Accessibility

The utility of any building block in medicinal chemistry is contingent upon its synthetic accessibility. Fortunately, practical and scalable routes to key difluorocyclobutane intermediates, such as 3,3-difluorocyclobutanecarboxylic acid, have been developed.[13][18][19]

Representative Protocol: Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid

This three-step synthesis, adapted from Fray et al., provides a reliable route to a key building block on a multigram scale.[13][18]

Step 1: Oxidation of 3-Methylenecyclobutane Carbonitrile (7) to 3-Oxocyclobutanecarbonitrile (8)

-

To a cold (5°C) solution of 3-methylenecyclobutanecarbonitrile (7) (30 g, 370 mmol) and ruthenium(III) chloride hydrate (1.5 g, 7.23 mmol) in a mixture of dichloromethane (645 mL), acetonitrile (645 mL), and water (945 mL), add sodium periodate (284 g, 1.32 mol) portion-wise over 30-45 minutes, maintaining the temperature below 20°C.

-

Stir the reaction mixture vigorously at room temperature for 18 hours.

-

Monitor the reaction by TLC. Upon completion, separate the organic layer.

-

Extract the aqueous phase with dichloromethane.

-

Combine the organic layers, dry over MgSO4, and concentrate in vacuo to yield the ketone (8) as a crystalline solid.[18]

Step 2: Fluorination of 3-Oxocyclobutanecarbonitrile (8) to 3,3-Difluorocyclobutanecarbonitrile (9)

-

Under a nitrogen atmosphere, add diethylaminosulfur trifluoride (DAST) (63.25 mL, 392 mmol) dropwise to a cold (0°C) solution of ketone (8) (23 g, 242 mmol) in dichloromethane (380 mL).

-

Allow the mixture to warm to room temperature and stir for 18 hours.

-

Slowly pour the reaction mixture into ice-cold saturated aqueous sodium bicarbonate solution (400 mL).

-

Separate the organic layer and extract the aqueous phase with dichloromethane.

-

Combine the organic extracts, dry, and concentrate to yield the difluorinated nitrile (9).[13]

Step 3: Hydrolysis to 3,3-Difluorocyclobutanecarboxylic Acid (1)

-

To a solution of nitrile (9) (30 g, 256 mmol) in methanol (260 mL), add sodium hydroxide pellets (12.5 g, 312 mmol) followed by water (120 mL).

-

Stir the mixture at room temperature for 72 hours.

-

Warm the mixture to 60°C and stir for an additional 3 hours.

-

Cool to room temperature and remove the solvent under reduced pressure.

-

Take up the residue in water (30 mL), wash with ethyl acetate, then acidify the aqueous phase to pH ~1 with 2M HCl.

-

Extract the acidified aqueous phase with dichloromethane and diethyl ether.

-

Combine the organic extracts, dry over MgSO4, and concentrate in vacuo to yield the final product (1).[18]

Case Studies in Drug Discovery

The true value of the difluorocyclobutane scaffold is demonstrated in its application to solve real-world drug discovery problems.

Case Study: Ivosidenib (Tibsovo®) - An IDH1 Inhibitor

In the development of Ivosidenib, an inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), researchers identified metabolic liability as a key challenge. The incorporation of a gem-difluorocyclobutane motif was crucial for increasing the metabolic stability of the compound while maintaining high potency.[9][20] This strategic replacement blocked a potential site of oxidation and contributed to the favorable pharmacokinetic profile of the final drug.[9][20]

Data Summary: Physicochemical Impact of Difluorocyclobutane Introduction

The following table summarizes representative data on how gem-difluorination of a cyclobutane ring can impact key physicochemical properties relevant to drug design, based on comparative studies of functionalized building blocks.[8][21]

| Property | Non-fluorinated Analog | 3,3-Difluoro Analog | Rationale for Change |

| pKa (Amine) | ~10.5 | ~9.5 | Inductive electron withdrawal by fluorine atoms decreases the basicity of the amine.[8] |

| pKa (Carboxylic Acid) | ~4.8 | ~4.2 | Inductive withdrawal by fluorine atoms stabilizes the carboxylate anion, increasing acidity.[8] |

| cLogP | Higher | Lower | The polar C-F bonds can reduce overall lipophilicity compared to a non-polar C-H or C-C bond. |

| Metabolic Stability | Lower (Susceptible to Oxidation) | Higher | The high strength of the C-F bond prevents enzymatic oxidation at that position.[8][9] |

Bioisosteric Relationship Diagram

Caption: Bioisosteric replacement of a gem-dimethyl group with a 1,3-difluorocyclobutane.

Conclusion and Future Outlook

The difluorocyclobutane scaffold is more than just another fluorinated building block; it is a sophisticated tool for medicinal chemists to address multiple challenges simultaneously. Its unique combination of conformational pre-organization and potent electronic effects allows for the rational design of molecules with improved metabolic stability, modulated physicochemical properties, and enhanced potency. As synthetic methods become more robust and our understanding of fluorine's role in molecular recognition deepens, the strategic application of difluorocyclobutane and other sp3-rich fluorinated motifs is set to expand, paving the way for the next generation of innovative therapeutics.[3][4][22]

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Cycloalkanes [ch.ic.ac.uk]

- 6. Conformational analysis | PDF [slideshare.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 15. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

- 16. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry - American Chemical Society [acs.digitellinc.com]

The Sentinel of Synthesis: A Technical Guide to the Stability of Boc-Protected Amino Alcohols

Introduction: The Indispensable Role of Boc-Protected Amino Alcohols

In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, Boc-protected amino alcohols are foundational building blocks. The tert-butyloxycarbonyl (Boc) group serves as a crucial temporary shield for the nucleophilic amine, allowing for selective transformations at other sites, such as the hydroxyl group.[1] The efficacy of any synthetic strategy hinges on the predictable behavior of its protecting groups. The Boc group is prized for its unique stability profile: robust enough to withstand a variety of non-acidic reaction conditions, yet cleanly removable under specific acidic protocols.[2][3]

This guide provides an in-depth analysis of the stability of the Boc protecting group on amino alcohols under a comprehensive range of chemical environments. We will explore the mechanistic underpinnings of its stability and lability, offer field-proven protocols, and present quantitative data to empower researchers in drug development and chemical synthesis to make informed, strategic decisions.

Pillar 1: The Mechanism of Boc Group Lability

The stability of the Boc group is intrinsically linked to its chemical structure. It is a carbamate, which is less reactive than an ester due to the nitrogen lone pair's resonance with the carbonyl group.[4] However, its defining feature is the tert-butyl group. The entire protective strategy is built upon the exceptional stability of the tert-butyl cation that is formed upon cleavage.[5]

Acid-Catalyzed Deprotection: A Controlled Collapse

The removal of the Boc group is almost exclusively performed under acidic conditions.[6] The mechanism proceeds via a well-understood, multi-step pathway:

-

Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[3][7] This step activates the group for cleavage.

-

Fragmentation: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond. This is the rate-determining step and is energetically favorable due to the formation of a highly stable tertiary carbocation (t-Bu⁺).[3][5] This leaves behind an unstable carbamic acid intermediate.

-

Decarboxylation & Liberation: The carbamic acid rapidly decomposes, releasing gaseous carbon dioxide (CO₂) and the free amine.[7] The liberated amine is then protonated by the acid in the medium, typically forming an ammonium salt.[3]

This controlled decomposition into gaseous byproducts (isobutene from the cation and CO₂) is a key advantage, simplifying reaction workup.[8]

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Pillar 2: Stability Across Chemical Environments

The utility of the Boc group stems from its predictable stability across a wide array of chemical conditions, making it orthogonal to many other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[9][10]

Stability Under Acidic Conditions

This is the primary condition under which the Boc group is intentionally cleaved. The rate of cleavage is highly dependent on the acid strength.

-

Strong Acids (TFA, HCl): Reagents like neat trifluoroacetic acid (TFA) or solutions of HCl in organic solvents (e.g., 4M HCl in dioxane) are standard for rapid and complete deprotection, often occurring within 30-60 minutes at room temperature.[2][11]

-

Milder Acids: Weaker acids like acetic acid or pyridinium p-toluenesulfonate (PPTS) will cleave the Boc group much more slowly, if at all, at ambient temperature. However, prolonged exposure or elevated temperatures can lead to undesired deprotection. Even during RP-HPLC purification with eluents containing 0.1% TFA, slow cleavage can occur, particularly if fractions are left standing for several hours.[12]

-

Lewis Acids: Certain Lewis acids, such as AlCl₃, can also effect Boc removal and may offer alternative selectivity.[11]

Stability Under Basic Conditions

The Boc group is renowned for its high stability in basic and nucleophilic environments.[1] This is a cornerstone of its orthogonality with the base-labile Fmoc group.[13]

-

Hydroxides & Carbonates: Conditions such as saponification with NaOH or LiOH, or reactions using K₂CO₃, do not affect the Boc group.

-

Amine Bases: It is completely stable to amine bases like triethylamine (TEA) and diisopropylethylamine (DIPEA), which are commonly used as proton scavengers. It is also stable to piperidine, the reagent used for Fmoc deprotection.[2]

Stability Under Reductive Conditions

Boc-protected amino alcohols are compatible with most common reduction methodologies.

-

Catalytic Hydrogenation: The Boc group is completely stable to standard catalytic hydrogenation conditions (e.g., H₂ over Pd/C), which are used to cleave Cbz and benzyl groups.[9] This orthogonality is frequently exploited in complex syntheses.

-

Hydride Reagents: The carbamate functionality is resistant to reduction by common hydride reagents.

-

Sodium borohydride (NaBH₄): Stable. NaBH₄ is a mild reducing agent used for aldehydes and ketones and will not cleave the Boc group.[14][15]

-

Lithium aluminum hydride (LiAlH₄): Generally stable. LiAlH₄ is a powerful reducing agent capable of reducing esters and amides.[14] While it is generally considered compatible, prolonged reaction times or high temperatures should be approached with caution, as reduction of the carbamate is possible under forcing conditions.

-

Stability Under Oxidative Conditions

The Boc group is robust towards many common oxidizing agents used to convert the alcohol moiety of amino alcohols into aldehydes or ketones.

-

Chromium-based Reagents: Stable to reagents like pyridinium chlorochromate (PCC).[16]

-

DMSO-based Reagents: Stable to Swern and Moffatt oxidation conditions.[17]

-

Hypervalent Iodine Reagents: Stable to Dess-Martin periodinane (DMP).[18][19] This is a particularly useful feature as DMP oxidations are performed under mild, neutral pH conditions.

Thermal Stability

While primarily considered acid-labile, the Boc group can be removed thermally, though this typically requires high temperatures.[20] Deprotection can occur at temperatures ranging from 100°C to over 200°C, often in high-boiling solvents or under continuous flow conditions.[21][22] For most standard laboratory procedures conducted at or near room temperature (e.g., up to 37°C for biological assays), the Boc group is thermally stable.[23]

Summary of Stability

| Condition / Reagent Class | Reagent Examples | Stability of Boc Group | Notes |

| Strong Acids | TFA, HCl (in dioxane), HBr | Labile | Standard deprotection conditions.[11] |

| Mild Acids | Acetic Acid, 0.1% TFA (aq.) | Slowly Labile | Cleavage can occur over time or with heat.[12] |

| Bases | NaOH, K₂CO₃, Piperidine, TEA | Stable | Orthogonal to base-labile groups like Fmoc.[2][13] |

| Catalytic Hydrogenation | H₂, Pd/C | Stable | Orthogonal to hydrogenolysis-labile groups like Cbz.[9] |

| Hydride Reductants | NaBH₄, LiAlH₄ | Stable | Stable under standard conditions.[14][15] |

| Common Oxidants | PCC, Swern, Dess-Martin | Stable | Compatible with alcohol oxidation protocols.[17][18] |

| Thermal Conditions | > 100 °C | Labile | Requires high temperatures; not a standard method.[21] |

Pillar 3: Field-Proven Insights & Protocols

The Challenge of the tert-Butyl Cation: Side Reactions and Scavengers

A critical aspect of Boc deprotection is managing the fate of the reactive tert-butyl cation intermediate.[3] This electrophile can cause unwanted side reactions by alkylating nucleophilic sites within the substrate molecule.[24] Amino acid residues like Tryptophan, Methionine, Cysteine, and Tyrosine are particularly susceptible.[25]

Solution: The Use of Scavengers

To prevent these side reactions, "scavengers" are added to the deprotection cocktail. These are nucleophilic species that rapidly trap the tert-butyl cation at a faster rate than the sensitive residues on the substrate.[25][26]

-

Common Scavengers: Anisole, thioanisole, triisopropylsilane (TIS), and water are frequently used.[11][25]

-

Typical Cocktail: A common deprotection reagent for peptide synthesis is a mixture of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v).[25]

Caption: Role of scavengers in preventing side reactions.

Experimental Protocol: Standard Boc Deprotection

This protocol describes the standard procedure for removing a Boc group from an amino alcohol using TFA in dichloromethane (DCM).

-

Preparation: Dissolve the Boc-protected amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar. If the substrate contains sensitive functional groups (e.g., Trp, Met), add an appropriate scavenger such as triisopropylsilane (1.1 eq).[25]

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution. A typical final concentration is 20-50% TFA by volume.[2] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas. Ensure adequate ventilation and do not seal the vessel.[2][7]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 30 minutes to 3 hours. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation). To ensure complete removal of residual TFA, the resulting oil can be co-evaporated with toluene (3 x 10 mL).[9]

-

Isolation: The product is obtained as the TFA salt, which can often be used directly in the next step or neutralized by washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) during an extractive workup to yield the free amine.

Experimental Protocol: Stability Assessment

This workflow allows for the systematic evaluation of the stability of a specific Boc-protected amino alcohol under a given set of conditions.

-

Setup: Prepare multiple vials each containing a precise amount of the Boc-protected amino alcohol (e.g., 5 mg) dissolved in the reaction solvent.

-

Exposure: To each vial, add the reagent to be tested (e.g., a specific base, reducing agent, or oxidizing agent) under the desired reaction conditions (temperature, concentration). Include a control vial containing only the substrate and solvent.

-

Time-Point Sampling: At defined time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw a small aliquot from each vial.

-

Quenching: Immediately quench the reaction in the aliquot by diluting it into a suitable mobile phase (e.g., 50:50 ACN/water with 0.1% formic acid) to stop the reaction and prepare it for analysis.[2]

-

Analysis: Analyze each quenched sample by a quantitative method, such as RP-HPLC or LC-MS.

-

Data Interpretation: Quantify the peak area of the starting material at each time point relative to t=0. A decrease in the starting material peak area indicates instability under the tested conditions.

Conclusion

The tert-butyloxycarbonyl (Boc) group is an indispensable tool in the synthesis of complex molecules like amino alcohols due to its well-defined and predictable stability.[1] Its robustness towards basic, nucleophilic, reductive, and many oxidative conditions, combined with its clean and efficient cleavage under specific acidic conditions, provides chemists with a versatile and reliable strategy for amine protection.[2][13] A thorough understanding of the factors governing its stability—the mechanism of acidolysis, the potential for cation-mediated side reactions, and the appropriate use of scavengers—is paramount for its successful application. This guide provides the foundational knowledge and practical protocols to empower researchers to leverage the Boc group with confidence and precision in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. reddit.com [reddit.com]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. BOC Protection and Deprotection [bzchemicals.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. benchchem.com [benchchem.com]

- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Boc-Protected Amino Groups [organic-chemistry.org]

- 14. nbinno.com [nbinno.com]

- 15. quora.com [quora.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 18. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 19. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 23. researchgate.net [researchgate.net]

- 24. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

An In-depth Technical Guide to tert-butyl N-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]carbamate (CAS: 1232365-42-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of therapeutic modalities, targeted protein degradation (TPD) has emerged as a powerful strategy to address diseases driven by aberrant proteins.[1][2] Central to this approach is the design of proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest.[3] The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase-recruiting ligand, is a critical determinant of the molecule's efficacy and pharmacokinetic properties.[3][4] This guide provides a comprehensive technical overview of tert-butyl N-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]carbamate (CAS: 1232365-42-2), a key building block in the synthesis of PROTACs.[5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a linker building block is paramount for its effective incorporation into a PROTAC and for predicting the properties of the final degrader molecule.

| Property | Value | Source |

| CAS Number | 1232365-42-2 | [6][7] |

| Molecular Formula | C10H17F2NO3 | [6][7] |

| Molecular Weight | 237.247 g/mol | [6] |

| IUPAC Name | tert-butyl N-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]carbamate | [7] |

| Synonyms | Carbamic acid, N-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]-, 1,1-dimethylethyl ester | N/A |

| Storage | Room temperature | [6] |

| Purity | Typically ≥95-97% | [8] |

Role in Targeted Protein Degradation

This compound is classified as a Protein Degrader Building Block and a PROTAC linker .[6][9] Its structure is designed to provide a rigid and chemically stable scaffold for the construction of PROTACs. The gem-difluoro group on the cyclobutyl ring can impart desirable properties to the linker, such as increased metabolic stability and altered conformational preferences, which can influence the formation of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase). The primary alcohol (-CH2OH) serves as a key functional handle for conjugation to either the target-binding ligand or the E3 ligase ligand through various chemical reactions. The tert-butyl carbamate (Boc) protecting group on the nitrogen atom allows for controlled, stepwise synthesis of the PROTAC molecule.

Mechanism of Action in PROTACs

The fundamental principle of PROTAC action is to induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker, constructed from building blocks like tert-butyl N-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]carbamate, plays a pivotal role in this process.

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthetic Considerations and Experimental Protocols

The synthesis of a PROTAC is a multi-step process involving the conjugation of the target-binding ligand and the E3 ligase ligand to a central linker. The subject of this guide, tert-butyl N-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]carbamate, provides a versatile scaffold for such syntheses.

General Protocol for Linker Incorporation

The following is a generalized, conceptual protocol for incorporating a linker building block like CAS 1232365-42-2 into a PROTAC. Specific reaction conditions will vary depending on the nature of the ligands.

Step 1: Deprotection of the Boc Group

-

Dissolve tert-butyl N-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]carbamate in a suitable organic solvent (e.g., dichloromethane or 1,4-dioxane).

-

Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution.

-

Stir the reaction at room temperature until the deprotection is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Remove the solvent and excess acid under reduced pressure to yield the free amine.

Step 2: Amide Coupling to a Ligand

-

Dissolve the deprotected amine and the carboxylic acid-functionalized ligand (either the target binder or the E3 ligase binder) in an anhydrous aprotic solvent (e.g., dimethylformamide or dichloromethane).

-

Add a coupling agent (e.g., HATU, HBTU, or EDC) and a non-nucleophilic base (e.g., diisopropylethylamine).

-

Stir the reaction at room temperature until completion.

-

Purify the product by chromatography.

Step 3: Functionalization of the Hydroxymethyl Group

-

The primary alcohol can be converted to a more reactive group, such as a tosylate or a halide, for subsequent nucleophilic substitution.

-

Alternatively, the alcohol can be oxidized to an aldehyde or a carboxylic acid for further conjugation chemistries.

Step 4: Final Conjugation to the Second Ligand

-

The modified linker-ligand intermediate is then reacted with the second ligand through a compatible chemical reaction (e.g., another amide coupling, an SN2 reaction, or a click reaction) to complete the PROTAC synthesis.

-

The final PROTAC is then purified to a high degree using techniques such as preparative HPLC.